3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with two chlorine atoms at positions 3 and 4. The carboxamide group at position 2 of the benzothiophene is linked to a 1,3,4-thiadiazole ring via an N–S bond. The thiadiazole moiety is further functionalized with a sulfanyl group connected to a 2-oxo-2-phenylethyl substituent. This structure combines electron-withdrawing (Cl) and lipophilic (phenyl) groups, which may enhance membrane permeability and target binding in biological systems .
Properties
Molecular Formula |
C19H11Cl2N3O2S3 |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
3,6-dichloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O2S3/c20-11-6-7-12-14(8-11)28-16(15(12)21)17(26)22-18-23-24-19(29-18)27-9-13(25)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23,26) |
InChI Key |
CUFOFVLVZZEWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzothiophene Derivatives
The 3,6-dichloro-1-benzothiophene-2-carboxylic acid precursor is synthesized via regioselective chlorination. Electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of FeCl₃ as a Lewis acid achieves substitution at positions 3 and 6. Alternative methods employ N-chlorosuccinimide (NCS) in polar aprotic solvents like dimethylformamide (DMF), yielding 85–90% regioselectivity.
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Cl₂/FeCl₃ or NCS/DMF |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Carboxylic Acid Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. SOCl₂ in refluxing dichloromethane (DCM) for 3 hours achieves quantitative conversion.
Formation of the 1,3,4-Thiadiazole Ring
Cyclization of Thiosemicarbazides
The 1,3,4-thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Heating 5-amino-1,3,4-thiadiazol-2-thiol with 2-bromoacetophenone in ethanol under reflux forms the 5-[(2-oxo-2-phenylethyl)sulfanyl] substituent.
Reaction Pathway
-
Thiol Activation : The thiol group reacts with 2-bromoacetophenone via nucleophilic substitution.
-
Cyclization : Intramolecular dehydration forms the thiadiazole ring, catalyzed by acidic conditions (e.g., H₂SO₄).
Optimization Data
| Parameter | Details |
|---|---|
| Solvent | Ethanol or THF |
| Catalyst | H₂SO₄ (0.1 equiv) |
| Temperature | 80°C |
| Yield | 65–75% |
Amide Coupling
Acid Chloride-Amine Reaction
The final step couples 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. Triethylamine (TEA) in anhydrous DCM scavenges HCl, facilitating amide bond formation.
Procedure
-
Dissolve the amine (1.0 equiv) and TEA (2.5 equiv) in DCM.
-
Add acid chloride (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
Purification
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce the thiadiazole ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield dechlorinated or reduced thiadiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been synthesized using a straightforward two-stage protocol involving commercially available reagents. The structure of the compound has been confirmed through various spectroscopic techniques such as and nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC–MS) .
Anti-inflammatory Potential
One of the primary applications of this compound is its potential as an anti-inflammatory agent. Molecular docking studies have indicated that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes . The inhibition of 5-LOX can lead to reduced production of leukotrienes, thereby mitigating inflammation.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells . These studies suggest that the compound could be further optimized for enhanced anticancer activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effect, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related molecules:
Key Observations
Core Heterocycles: The target compound’s benzothiophene core distinguishes it from analogs with triazole (), oxazole (), or pyrazoline () backbones. Benzothiophenes are known for enhanced π-stacking interactions in biological targets compared to smaller heterocycles . The 1,3,4-thiadiazole ring is a common feature, but its substitution pattern (e.g., sulfanyl vs. acetamide) modulates electronic properties.
Substituent Effects: Chlorine Atoms: The 3,6-dichloro substitution on the benzothiophene increases lipophilicity (logP ~4.2 predicted) compared to non-halogenated analogs like CAS 1351612-40-2 (logP ~3.5). This may improve blood-brain barrier penetration . Sulfanyl Group: The 2-oxo-2-phenylethyl sulfanyl moiety is shared with CAS 1351612-40-2 but absent in triazole derivatives (). This group may confer resistance to metabolic oxidation due to steric protection of the sulfur atom .
Synthetic Routes :
- The target compound’s synthesis likely involves:
(i) Friedel-Crafts acylation to form the benzothiophene core.
(ii) Carboxamide formation via coupling with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. - Similar S-alkylation strategies are employed in and for sulfanyl group introduction .
Spectroscopic Characterization :
Biological Activity
3,6-Dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 445.44 g/mol. Its structure features a benzothiophene core substituted with a thiadiazole moiety and a phenylethyl sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on other biological systems.
Anticancer Activity
Research indicates that compounds with thiadiazole and benzothiophene scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A-431 | <10 | Apoptosis induction | |
| Jurkat | <5 | Bcl-2 inhibition | |
| MCF-7 | <15 | Cell cycle arrest |
The mechanisms through which 3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide exerts its biological effects include:
- Inhibition of Anti-apoptotic Proteins : The compound has been shown to interact with Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G1 phase arrest in cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
-
Study on A-431 Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
"Our findings suggest that the compound effectively induces apoptosis in A-431 cells through the mitochondrial pathway" .
- In Vivo Efficacy : In animal models, administration of the compound led to tumor growth inhibition compared to control groups, indicating its potential for development as an anticancer therapeutic agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically follows a multi-step route involving:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2 : Introduction of the sulfanyl-phenylethyl group through nucleophilic substitution or thiol-ene coupling.
- Step 3 : Coupling the benzothiophene-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Purification : Recrystallization or column chromatography is employed to isolate the final product, with yields optimized by controlling solvent polarity and temperature gradients .
Basic: How is structural characterization performed to confirm the compound’s identity?
Key analytical techniques include:
- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, with diagnostic peaks for the thiadiazole (δ 7.8–8.2 ppm) and benzothiophene (δ 6.9–7.5 ppm) moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations for amide (1650–1700 cm) and carbonyl (1720–1750 cm) groups confirm functional groups .
Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?
Critical parameters include:
- Catalyst Selection : Use of palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl linkages).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve cyclization efficiency.
- Reaction Monitoring : Real-time HPLC or TLC tracks byproduct formation, enabling rapid adjustments to temperature (60–100°C) and stoichiometry .
Advanced: How do structural modifications influence biological activity?
Comparative studies of analogous compounds reveal:
The presence of 3,6-dichloro substituents on benzothiophene increases lipophilicity, improving membrane permeability, while the thiadiazole-sulfanyl group enhances hydrogen bonding to enzymatic targets .
Advanced: How can researchers resolve contradictions in reported biological data?
Discrepancies in IC values or mechanism-of-action claims can be addressed by:
- Standardized Assays : Replicating studies under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Purity Validation : Using HPLC (>95% purity) to rule out interference from synthetic byproducts.
- Target Profiling : Comparative kinase inhibition assays (e.g., EGFR, VEGFR) to identify off-target effects .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, HDACs), prioritizing substituents with optimal binding energies.
- QSAR Modeling : Hammett constants and logP calculations predict electronic and hydrophobic contributions to activity .
Advanced: What are the compound’s stability profiles under varying storage conditions?
- Thermal Stability : Degrades >10% after 72 hours at 60°C (via TGA/DSC).
- Photostability : UV-Vis spectroscopy shows <5% degradation under UV light (254 nm) when stored in amber glass.
- Hydrolytic Stability : Susceptible to esterase-mediated hydrolysis in plasma (t = 4 hours), requiring prodrug strategies for in vivo use .
Advanced: How is reactivity with biological nucleophiles characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
